3,5-Dihydroxycinnamic acid

描述

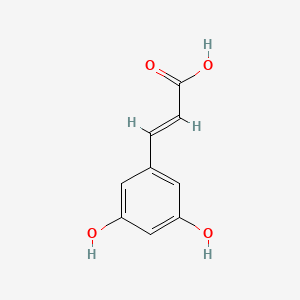

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFCZSWTQMCKFP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030504 | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

127791-54-2, 28374-93-8 | |

| Record name | (2E)-3-(3,5-Dihydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127791-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127791542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIHYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PD8QLS6G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 246 °C | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Distribution of 3,5 Dihydroxycinnamic Acid

Botanical Sources and Phytochemical Accumulation Patterns

The presence of 3,5-Dihydroxycinnamic acid in the plant kingdom is characterized by its distribution in specific species and tissues, where it exists as a secondary metabolite.

Research has identified this compound in a select number of plant species. It has been isolated from the flowers of Grevillea robusta, a tree belonging to the Proteaceae family. ekb.eg Additionally, the compound is found in fruits and can be specifically isolated from the buds of peach (Prunus persica). smolecule.comchemfont.ca

Table 1: Documented Botanical Sources of this compound

| Plant Family | Species | Common Name |

| Proteaceae | Grevillea robusta | Silky Oak |

| Rosaceae | Prunus persica | Peach |

The accumulation of this compound appears to be localized in specific plant tissues, suggesting a targeted physiological role. In Grevillea robusta, it has been identified within the flowers. ekb.eg In Prunus persica, the compound is concentrated in the buds. chemfont.ca This tissue-specific accumulation is common for plant secondary metabolites, which are often synthesized in response to developmental cues or external stimuli. While the broader class of hydroxycinnamic acids can be found bound to cell wall polymers, specific localization studies for this compound are limited. chemicalbook.comnih.gov

Specific Plant Families and Species

Microbial Production and Biogeochemical Cycling

Microorganisms play a role in the formation and transformation of phenolic compounds, including this compound.

Human gut microbiota are implicated in the formation of this compound. chemfont.ca Predictive metabolic modeling suggests that it can be produced from the metabolism of 3,4,5-trihydroxycinnamic acid through a dehydroxylation reaction catalyzed by dehydroxylase enzymes present in the gut microbiome. chemfont.ca While extensive research has been conducted on the microbial production of its isomer, caffeic acid, in organisms like Escherichia coli and Saccharomyces cerevisiae, specific pathways for the de novo synthesis of this compound in microorganisms are not as well-documented. uminho.ptfrontiersin.orgfrontiersin.org Fungi have also been shown to transform related compounds; for instance, Aspergillus niger can metabolize 2,5-dihydroxycinnamic acid into other derivatives. researchgate.net

As a secondary metabolite, this compound is part of the complex chemical interplay within microbial communities. Secondary metabolites are not essential for primary growth but serve diverse functions, including signaling and defense. elifesciences.org The production of this compound by gut microbiota from dietary polyphenols is an example of its integration into microbial metabolic networks. chemfont.ca This biotransformation highlights its role as an intermediate in the biogeochemical cycling of aromatic compounds within the gut ecosystem. In broader ecological contexts, phytoplankton like diatoms are known to secrete secondary metabolites to modulate their surrounding bacterial communities, fostering beneficial microbes while deterring others, a role that related phenolic compounds fulfill. nih.gov

Biosynthesis and Metabolic Pathways of 3,5 Dihydroxycinnamic Acid

Enzymatic Pathways in Plants

The formation of 3,5-dihydroxycinnamic acid in plants is intricately linked to the broader phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites. nih.gov This pathway utilizes intermediates from the shikimate pathway to produce hydroxycinnamic acids and their derivatives. nih.gov

Shikimate Pathway and Phenylpropanoid Biosynthesis Branch Points

The biosynthesis of aromatic amino acids, the precursors to phenylpropanoids, begins with the shikimate pathway. frontiersin.orgfrontiersin.org This pathway starts with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate. frontiersin.orgnih.gov Through a series of enzymatic reactions, chorismate is formed, which serves as a critical branch point for the synthesis of aromatic amino acids like phenylalanine. frontiersin.orgfrontiersin.org

The general phenylpropanoid pathway is initiated by the deamination of L-phenylalanine. nih.gov This pathway is responsible for producing a multitude of compounds, including flavonoids, lignins, and various hydroxycinnamic acids. nih.govcaldic.com The specific pattern of metabolites produced can vary depending on the plant species, organ, and developmental stage. nih.gov

Key Enzymes and Gene Regulation in this compound Formation

The synthesis of various hydroxycinnamic acids is governed by a series of enzymes whose expression is tightly regulated. nih.gov While the direct biosynthetic route to this compound is not as extensively characterized as those for other common hydroxycinnamic acids like caffeic acid, the key enzymatic steps involve lyases and hydroxylases.

The first committed step in the phenylpropanoid pathway is catalyzed by Phenylalanine Ammonia-Lyase (PAL). nih.govwikipedia.org This enzyme facilitates the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. wikipedia.orgebi.ac.uk PAL is a crucial enzyme found widely in plants, fungi, and some bacteria, and its activity is often induced by various stimuli such as wounding, light, and pathogens. wikipedia.orgfrontiersin.org This initial step is fundamental for directing carbon flow from phenylalanine into the vast network of phenylpropanoid compounds. caldic.comwsu.edu

Following the formation of cinnamic acid, a series of hydroxylation reactions occur on the aromatic ring, catalyzed by specific cytochrome P450 monooxygenases. nih.govwsu.edu

Cinnamate-4-Hydroxylase (C4H): This enzyme, also known as trans-cinnamate 4-monooxygenase, catalyzes the hydroxylation of cinnamic acid at the 4-position to generate p-coumaric acid. nih.govnih.govuniprot.org This is a critical step, as p-coumaric acid is a precursor for a wide range of phenylpropanoid metabolites. nih.govwsu.edu

p-Coumarate 3-Hydroxylase (C3H): This enzyme is responsible for the hydroxylation of p-coumaroyl derivatives at the 3-position, leading to the formation of caffeic acid (3,4-dihydroxycinnamic acid). nih.govnih.gov The enzyme often acts on p-coumaroyl esters, such as p-coumaroyl shikimic acid, rather than the free acid. nih.gov While C3H is key for producing 3,4-dihydroxylated compounds, the direct formation of 3,5-dihydroxylated structures involves a different set of hydroxylation events. nih.gov

The generation of this compound requires hydroxylation at both the 3 and 5 positions of the cinnamic acid backbone. While the enzymes specifically responsible for the direct synthesis of this compound are not as well-defined as C4H and C3H, the phenylpropanoid pathway does possess enzymes capable of hydroxylating at these positions. For instance, ferulic acid 5-hydroxylase (F5H) is a cytochrome P450 enzyme that catalyzes hydroxylation at the 5-position of the aromatic ring, a step typically involved in the biosynthesis of sinapyl alcohol, a lignin (B12514952) precursor. nih.govwsu.eduresearchgate.net The formation of this compound likely involves a sequence of hydroxylation steps, potentially involving enzymes with broader substrate specificity or yet-to-be-characterized hydroxylases.

Cinnamate-4-Hydroxylase (C4H) and 4-Coumarate 3-Hydroxylase (C3H) Analogs or Precursors

Microbial Biotransformation and Metabolism of this compound and Related Compounds

Microorganisms, particularly those in the gut microbiota, play a significant role in the metabolism and transformation of dietary phenolic compounds, including hydroxycinnamic acids. chemfont.ca

This compound has been identified as a metabolite in human urine. wikipedia.org Its presence can be linked to the microbial metabolism of other dietary compounds. For example, it is considered a potential urinary biomarker for whole grain intake. chemfont.ca BioTransformer predictions suggest that this compound can be a product of 3,4,5-trihydroxycinnamic acid metabolism through a dehydroxylation reaction carried out by gut microbiota. chemfont.ca Furthermore, it is predicted to be metabolized into 3,5-dihydroxyphenylpropionic acid by the human gut microbiota.

The biotransformation of related hydroxycinnamic acids by microbes has been observed. For instance, the bacterium Photorhabdus luminescens can synthesize cinnamic acid from phenylalanine and subsequently degrade it. nih.gov In another example, Aspergillus niger has been shown to transform 2,5-dihydroxycinnamic acid into 2-hydroxy-5-methoxy cinnamic acid. researchgate.net The microbial production of caffeic acid (3,4-dihydroxycinnamic acid) has also been achieved in various microbial hosts like Escherichia coli and Streptomyces species by introducing the necessary biosynthetic genes. frontiersin.orgnih.gov These studies highlight the capacity of microorganisms to modify and metabolize cinnamic acid derivatives.

Gut Microbiota-Mediated Metabolic Conversions

The human gut microbiota plays a significant role in the metabolism of various dietary compounds, including the formation of this compound (3,5-DHCA). This compound is recognized as a metabolite of alkylresorcinols, which are phenolic lipids found in high concentrations in the bran fraction of wheat and rye. The gut microbiota can convert these complex molecules into simpler phenolic compounds like 3,5-DHCA.

Furthermore, it is predicted that 3,5-DHCA can be a product of 3,4,5-trihydroxycinnamic acid metabolism through a dehydroxylation reaction carried out by dehydroxylase enzymes present in the human gut microbiota. chemfont.ca Another predicted pathway involves the metabolism of 3,5-DHCA itself by gut microbiota, leading to the formation of 3,5-dihydroxyphenylpropionic acid (3,5-DHPPA) via a reduction reaction catalyzed by the enzyme abkar1. hmdb.ca

The metabolism of dietary (poly)phenols by gut microbiota can lead to the formation of 3',5'-dihydroxy-derivatives, which are then substrates for β-oxidation, ultimately yielding benzoic acids. researchgate.nettandfonline.com This highlights the intricate interplay between dietary intake and microbial enzymatic activity in the production of various metabolites, including 3,5-DHCA.

Fungal and Bacterial Biocatalysis

Fungal and bacterial systems offer alternative routes for the production of cinnamic acid derivatives through biocatalysis. While specific studies focusing solely on the biocatalytic production of 3,5-DHCA are limited, research on related compounds provides insights into potential pathways. For instance, the fungus Pycnoporus cinnabarinus has been shown to biotransform p-coumaric acid into caffeic acid (3,4-dihydroxycinnamic acid). researchgate.net This type of hydroxylation reaction is a key step in the biosynthesis of various hydroxycinnamic acids.

In bacteria, cytochrome P450 enzymes have been identified as capable of hydroxylating p-coumaric acid to produce caffeic acid. asm.org Specifically, the bacterial P450 enzyme CYP199A2 has demonstrated this catalytic activity. asm.org While this research focuses on the 3,4-dihydroxy isomer, it suggests that microbial P450 enzymes could potentially be engineered or discovered to produce 3,5-DHCA from appropriate precursors. The degradation of cinnamic acid in some bacteria, like Photorhabdus luminescens, involves enzymes that create dihydroxy derivatives, indicating the presence of catabolic pathways that could potentially be reversed or modified for synthesis. nih.gov

Production of Metabolites and Intermediates from this compound

Once formed, this compound can serve as a precursor for the production of several other metabolites. As mentioned previously, gut microbiota can reduce 3,5-DHCA to form 3,5-dihydroxyphenylpropionic acid (3,5-DHPPA). hmdb.ca Additionally, other putative metabolites derived from alkylresorcinols, and therefore related to 3,5-DHCA metabolism, include 5-(3,5-dihydroxyphenyl) pentanoic acid (DHPPTA), this compound amide (DHCA-amide), and 2-(3,5-dihydroxybenzamido)acetic acid (DHBA-glycine). researchgate.net The identification of a sulfated conjugate of 3,5-DHCA in urine following a whole grain rye bread intervention further points to its role as an intermediate in a larger metabolic network.

The following table summarizes the key metabolites and intermediates related to this compound.

| Precursor/Metabolite | Description | Source/Pathway |

| Alkylresorcinols | Precursors to 3,5-DHCA | Dietary (whole grains) |

| 3,4,5-Trihydroxycinnamic acid | Potential precursor to 3,5-DHCA | Gut microbiota dehydroxylation |

| 3,5-Dihydroxyphenylpropionic acid (3,5-DHPPA) | Metabolite of 3,5-DHCA | Gut microbiota reduction hmdb.ca |

| 5-(3,5-Dihydroxyphenyl) pentanoic acid (DHPPTA) | Putative related metabolite | Alkylresorcinol metabolism researchgate.net |

| This compound amide (DHCA-amide) | Putative related metabolite | Alkylresorcinol metabolism researchgate.net |

| 2-(3,5-Dihydroxybenzamido)acetic acid (DHBA-glycine) | Putative related metabolite | Alkylresorcinol metabolism researchgate.net |

| This compound sulfate (B86663) | Conjugated metabolite | Phase II metabolism |

Metabolic Fate and Degradation Pathways in Biological Systems

Conjugation Mechanisms (e.g., Glucosylation, Sulfation)

In biological systems, phenolic compounds like this compound often undergo Phase II metabolism, which involves conjugation reactions to increase their water solubility and facilitate their excretion. One of the key conjugation mechanisms is sulfation, where a sulfo-group is added to a hydroxyl group of the substrate, a reaction catalyzed by sulfotransferase enzymes. The existence of this compound sulfate has been identified, indicating that 3,5-DHCA is a substrate for sulfotransferases.

Another common conjugation reaction is glucuronidation, where glucuronic acid is attached to the molecule. While direct evidence for the glucosylation of 3,5-DHCA is not explicitly detailed in the provided context, it is a common metabolic fate for many phenolic acids. These conjugation reactions primarily occur in the liver and intestine.

Catabolic Routes and Enzyme Systems

The degradation of hydroxycinnamic acids involves various catabolic routes, often mediated by both host enzymes and the gut microbiota. smolecule.com For compounds with a similar structure, such as caffeic acid (3,4-dihydroxycinnamic acid), catabolism by human colonic microbiota leads to the formation of metabolites like 3-(3',4'-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) and 3-(3'-hydroxyphenyl)propanoic acid. researchgate.net This suggests that the double bond of the propenoic acid side chain of 3,5-DHCA is likely reduced to form 3,5-dihydroxyphenylpropionic acid, a reaction observed in gut microbiota. hmdb.ca

Further degradation can occur through β-oxidation of the propionic acid side chain. researchgate.nettandfonline.com For some phenolic acids, this process leads to the formation of benzoic acid derivatives. tandfonline.com The specific enzymes involved in the catabolism of 3,5-DHCA are not fully elucidated, but pathways for similar compounds like 3-(3-hydroxyphenyl)propionic acid have been characterized in bacteria such as Rhodococcus globerulus, involving a series of enzymes encoded by the hpp operon that lead to ring cleavage. asm.org In Escherichia coli, the catabolism of 3-phenylpropionate (B1229125) and cinnamate (B1238496) involves dioxygenases (like HcaEFCD) and dehydrogenases (like HcaB) that activate the aromatic ring, followed by ring cleavage enzymes. nih.gov These enzymatic systems provide a model for the potential catabolic fate of 3,5-DHCA in microbial environments.

Synthetic Chemistry and Chemical Modification of 3,5 Dihydroxycinnamic Acid

Total Synthesis Approaches for 3,5-Dihydroxycinnamic Acid

The complete synthesis of this compound can be accomplished using both traditional organic chemistry reactions and more novel chemo-enzymatic methods.

Classical Organic Synthesis Methodologies

Classical methods for synthesizing cinnamic acid and its analogues, including this compound, often rely on well-established named reactions. The Perkin reaction, for instance, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. pcbiochemres.com While effective, a significant drawback of this method is the potential for side product formation when using aldehydes in basic conditions. pcbiochemres.com

Another prominent method is the Knoevenagel condensation. This reaction typically involves the condensation of a benzaldehyde (B42025) derivative with a compound possessing an active methylene (B1212753) group, such as malonic acid or its esters, often catalyzed by a base like pyridine (B92270) and piperidine. nih.gov For instance, 3,4-dihydroxybenzaldehyde (B13553) can be reacted with a monoester of malonic acid to yield a caffeic acid derivative. nih.gov A variation of this approach utilizes Meldrum's acid and a desired alcohol to first generate the malonic acid monoester. nih.gov

The Wittig reaction also serves as a powerful tool for the synthesis of cinnamic acid derivatives. nih.gov This reaction involves the use of a phosphonium (B103445) ylide to convert an aldehyde or ketone to an alkene. nih.gov For example, esters and amides of α-haloacetic acid can be reacted with triphenylphosphine (B44618) to produce the corresponding phosphonium salt, which can then be used in a Wittig reaction with a suitably substituted benzaldehyde. nih.gov

Microwave-assisted synthesis has emerged as a more modern and efficient alternative, often overcoming the limitations of classical methods like the Perkin reaction. pcbiochemres.com This technique can be used to synthesize cinnamic acids and their analogues by irradiating aryl aldehydes and malonic acid with a polyphosphate ester as a mediator catalyst under solvent-free conditions, although it may require longer reaction times. pcbiochemres.com

| Method | Description | Key Reagents | Potential Drawbacks |

| Perkin Reaction | Condensation of an aromatic aldehyde and an acid anhydride. pcbiochemres.com | Acetic anhydride, anhydrous sodium acetate. pcbiochemres.com | Formation of unwanted side products. pcbiochemres.com |

| Knoevenagel Condensation | Condensation of a benzaldehyde with a compound containing an active methylene group. nih.gov | Malonic acid or its esters, pyridine, piperidine. nih.gov | |

| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone. nih.gov | α-haloacetic acid esters/amides, triphenylphosphine. nih.gov | |

| Microwave-Assisted Synthesis | Microwave irradiation of aryl aldehydes and malonic acid. pcbiochemres.com | Polyphosphate ester. pcbiochemres.com | Can require long reaction periods. pcbiochemres.com |

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines chemical reactions with enzymatic transformations to create more sustainable and selective pathways. For instance, phenolic acid decarboxylases (PADs) are enzymes that can be used for the non-oxidative decarboxylation of p-hydroxycinnamic acids into their corresponding vinylphenols. nih.gov While extensively studied for ferulic and p-coumaric acids, their application to other hydroxycinnamic acids is an area of active research. nih.govresearchgate.net For example, the fungus Neolentinus lepideus has been shown to biotransform sinapic acid into canolol. researchgate.net

Enzymes like β-glucosidase can be used to release hydroxycinnamic acids from their naturally occurring glycosylated forms. researchgate.net Unspecific peroxygenases (UPOs) have demonstrated high regioselectivity in the hydroxylation of aromatic compounds, a key step in the synthesis of specific dihydroxycinnamic acid isomers. researchgate.net For example, an UPO can catalyze the para-hydroxylation of o-coumaric acid to yield 2,5-dihydroxycinnamic acid with high conversion and yield. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are employed in the synthesis of lipophilic antioxidants through transesterification reactions. mdpi.comresearchgate.net

Synthesis of this compound Derivatives and Analogs

The functional groups of this compound, namely the carboxylic acid and the phenolic hydroxyl groups, provide reactive sites for the synthesis of a wide array of derivatives.

Esterification and Amidation Reactions

Esterification and amidation are common strategies to modify the properties of hydroxycinnamic acids. Ester derivatives can be prepared through the reaction of the carboxylic acid with various alcohols. bas.bg Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP) are frequently used to facilitate this transformation. bas.bg

Amide derivatives are synthesized by coupling the carboxylic acid with amines. researchgate.net Modern, environmentally friendly methods utilize systems like an alkyl chloroformate and N-methyl morpholine (B109124) in green solvents such as ethyl acetate. researchgate.net This approach allows for the synthesis of O-carbonate-protected amide derivatives in high yields, which can be easily purified by crystallization. researchgate.net The protecting groups can then be removed using morpholine in methanol (B129727). researchgate.net Other coupling reagents employed for the synthesis of caffeic acid amides include (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC). nih.govresearchgate.net

| Derivative Type | Reaction | Common Reagents | Key Features |

| Esters | Esterification of the carboxylic acid group. bas.bg | Alcohols, DCC, DMAP. bas.bg | Modifies polarity and biological activity. |

| Amides | Amidation of the carboxylic acid group. researchgate.net | Amines, alkyl chloroformate, N-methyl morpholine, BOP, EDC. nih.govresearchgate.netresearchgate.net | Can improve metabolic stability compared to esters. researchgate.net |

Glycosylation and Other Conjugation Strategies

Glycosylation, the attachment of a sugar moiety, can significantly alter the solubility and bioavailability of phenolic compounds. google.com Enzymatic glycosylation offers a regioselective approach. Glucosyltransferases, for example, can catalyze the transfer of a glucose moiety from a donor like sucrose (B13894) to a phenolic acceptor. google.com Specifically, glucosyltransferases from Leuconostoc mesenteroides have been used for the O-glucosylation of phenolic compounds. google.com Another enzymatic route involves UDP-glucose:glucosyltransferases (UGTs), which transfer glucose from uridine (B1682114) 5'-diphosphoglucose with high regioselectivity. google.com

Regioselective Functionalization Approaches

Achieving regioselective functionalization, the ability to modify a specific position on the molecule, is crucial for synthesizing defined isomers and derivatives. The use of protecting groups is a classical chemical strategy to temporarily block certain reactive sites while another is being modified. For instance, the hydroxyl groups of caffeic acid are often protected by acetylation using acetic anhydride in the presence of a base like pyridine before subsequent reactions. researchgate.net

Enzymatic methods, as mentioned earlier, often provide excellent regioselectivity. UPOs can selectively hydroxylate specific positions on the aromatic ring. researchgate.net Similarly, glucosyltransferases can attach sugar molecules to specific hydroxyl groups. google.com For example, a glucosyltransferase from Streptococcus mutans was found to be less regioselective, producing multiple glucosylated products of (+)-catechin. google.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of this compound's therapeutic potential has led to extensive structure-activity relationship (SAR) studies. These investigations aim to understand how the molecule's chemical structure relates to its biological activity, providing a roadmap for the design of more potent and selective derivatives.

Elucidation of Pharmacophore Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For this compound and its derivatives, key pharmacophoric features have been identified that are crucial for their various biological effects.

The fundamental scaffold of a phenylpropanoid (C6-C3), consisting of a phenyl ring attached to a three-carbon chain, is a primary determinant of activity. nih.gov The presence and positioning of hydroxyl groups on the aromatic ring, along with the α,β-unsaturated carboxylic acid side chain, are critical for interactions with biological targets. nih.govresearchgate.net

Specifically, the dihydroxy substitution pattern on the aromatic ring significantly influences the molecule's antioxidant capacity. mdpi.com The catechol-like structure (ortho-dihydroxy groups) found in related compounds like caffeic acid is known to be of significant importance for antioxidant activity. core.ac.uk While this compound does not possess a catechol moiety, the meta-positioning of its two hydroxyl groups still confers notable antioxidant properties. Studies on various hydroxycinnamic acids have shown that the number and position of hydroxyl groups are major determinants of their radical scavenging abilities. mdpi.com

The unsaturated bond in the propenoic acid side chain is also considered a vital feature for the antioxidant activity of hydroxycinnamic acids. core.ac.uk This unsaturation, in conjugation with the aromatic ring, facilitates the delocalization of electrons, which stabilizes the phenoxyl radical formed during the scavenging of free radicals. nih.gov

Impact of Structural Modifications on Biological Activities

Systematic modifications of the this compound structure have provided valuable insights into the SAR of its derivatives. These modifications typically involve altering the substitution pattern on the aromatic ring or modifying the carboxylic acid functional group.

The number and position of hydroxyl groups on the cinnamic acid ring are paramount to its biological activity. Research comparing different hydroxycinnamic acids has demonstrated that increasing the number of hydroxyl groups generally enhances antioxidant activity. For instance, di- and trihydroxycinnamic acid derivatives tend to be more potent antioxidants than their monohydroxy counterparts. mdpi.comcore.ac.uk The introduction of a second hydroxyl group, as seen in dihydroxycinnamic acids, has been shown to enhance antioxidant power. mdpi.com

The position of these hydroxyl groups also plays a critical role. While ortho-dihydroxy (catechol) structures, as in caffeic acid (3,4-dihydroxycinnamic acid), are often associated with superior antioxidant activity, the meta-arrangement in this compound also confers significant, though sometimes different, biological effects. core.ac.uk

Esterification or amidation of the carboxylic acid moiety of hydroxycinnamic acids is a common strategy to modulate their physicochemical properties, such as lipophilicity, which can in turn affect their biological activity. core.ac.uk For example, esterification of cinnamic acid derivatives can influence their antioxidant and antimicrobial activities. In a study on novel cinnamic acid-based antimicrobials, a derivative bearing a catechol group on the aromatic ring of the cinnamic portion (DM2) showed significant antibacterial activity. researchgate.netmdpi.com While not a direct derivative of this compound, this highlights the importance of the interplay between the hydroxylated ring and modifications at the carboxylic acid end.

The conversion of the carboxylic acid to an ester or amide can lead to new analogs with diverse biological properties. researchgate.net For instance, the synthesis of hybrids combining hydroxycinnamic acids with other pharmacologically active scaffolds, such as coumarins, has been explored to generate novel compounds with potential antitumor and antimicrobial activities. researchgate.net

The following table summarizes the impact of key structural modifications on the biological activities of hydroxycinnamic acid derivatives, providing a general framework that can be applied to the rational design of novel this compound-based therapeutic agents.

| Structural Modification | Impact on Biological Activity | Relevant Findings |

| Number of Hydroxyl Groups on Aromatic Ring | Generally, increasing the number of hydroxyl groups enhances antioxidant activity. mdpi.comcore.ac.uk | Dihydroxy and trihydroxy derivatives often exhibit stronger antioxidant potential than monohydroxy analogs. mdpi.com |

| Position of Hydroxyl Groups on Aromatic Ring | The relative position of hydroxyl groups influences the type and potency of biological activity. | Ortho-dihydroxy (catechol) structures are often linked to potent antioxidant activity. core.ac.uk |

| α,β-Unsaturated Side Chain | The double bond is crucial for antioxidant activity by enabling electron delocalization and stabilization of the resulting radical. nih.govcore.ac.uk | The 3-phenyl acrylic acid functionality is a key reactive site in cinnamic acids. researchgate.net |

| Modification of the Carboxylic Acid Group (Esterification/Amidation) | Can alter physicochemical properties like lipophilicity, potentially enhancing or modifying biological activity and creating new analogs with diverse properties. core.ac.ukresearchgate.net | Esterification of related hydroxycinnamic acids has been shown to produce derivatives with significant antibacterial and antibiofilm activities. researchgate.netmdpi.com |

| Hybridization with other Scaffolds | Combining the hydroxycinnamic acid moiety with other bioactive molecules can lead to novel compounds with synergistic or enhanced therapeutic effects. | Conjugates of hydroxycinnamic acids with coumarins have been synthesized and shown to possess antimicrobial and antitumor properties. researchgate.net |

Molecular and Cellular Mechanisms of Biological Activity Preclinical Research

Anti-inflammatory Mechanisms of 3,5-Dihydroxycinnamic Acid and Its Derivatives

This compound and its derivatives, notably caffeic acid (3,4-dihydroxycinnamic acid), demonstrate significant anti-inflammatory effects by modulating key components of the inflammatory cascade. mdpi.commdpi.comnih.govatamanchemicals.com These compounds influence the production of inflammatory mediators, regulate cytokine and chemokine expression, and impact crucial cellular signaling pathways. mdpi.comnih.gov

A key aspect of the anti-inflammatory action of this compound derivatives, such as caffeic acid, involves the inhibition of enzymes crucial to the arachidonic acid metabolism pathway. researchgate.net This includes the downregulation of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), which are pivotal in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. researchgate.netcmdm.twresearchgate.net

Studies have shown that caffeic acid can effectively inhibit COX-2 expression, thereby reducing the production of prostaglandins like PGE2. researchgate.netnih.gov For instance, certain caffeic acid derivatives have been found to inhibit nitric oxide (NO) production and suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2. researchgate.net Caffeic acid has also been identified as an effective 5-lipoxygenase inhibitor. nih.gov The generation of inflammatory molecules such as leukotriene B4 is associated with nonselective NSAID-induced peptic ulcers, a process that also involves COX-2 and 5-lipoxygenase. researchgate.net

Table 1: Effect of this compound Derivatives on Inflammatory Mediators

| Compound/Derivative | Target | Effect | Model System |

|---|---|---|---|

| Caffeic acid | COX-2 | Inhibition of expression | Various preclinical models |

| Caffeic acid | 5-LOX | Inhibition of activity | In vitro assays |

| Caffeic acid derivatives | iNOS, COX-2 | Inhibition of production/expression | In vitro cell models |

| Caffeic acid | Prostaglandin E2 (PGE2) | Reduction via COX-2 inhibition | In vitro cell models |

The anti-inflammatory properties of this compound and its analogs extend to the regulation of pro-inflammatory cytokines and chemokines. These compounds have been shown to suppress the expression and production of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). jst.go.jpnih.govrsc.org

For example, topical application of caffeic acid has been demonstrated to inhibit skin inflammation by reducing the levels of TNF-α, IL-6, and IL-1β. jst.go.jpnih.gov In LPS-challenged piglets, caffeic acid supplementation restored the increased serum concentrations and colonic mRNA expression of IL-1β, IL-6, and TNF-α back to normal levels. rsc.org Similarly, in human keratinocytes stimulated with TNF-α and interferon-γ (IFN-γ), 3,4,5-Trihydroxycinnamic acid (a derivative) suppressed the generation of inflammatory cytokines and chemokines, including IL-6. nih.gov This regulation is crucial as these cytokines play a central role in orchestrating the inflammatory response. jst.go.jpnih.gov

Table 2: Regulation of Cytokines by this compound and Its Derivatives

| Compound/Derivative | Cytokine | Effect | Model System |

|---|---|---|---|

| Caffeic acid | TNF-α, IL-6, IL-1β | Reduced levels | Acute and chronic skin inflammation in mice |

| Caffeic acid | TNF-α, IL-6, IL-1β | Restored normal levels | LPS-challenged piglets |

| 3,4,5-Trihydroxycinnamic acid | IL-6, IL-8, TARC, MDC, RANTES, MCP-1 | Suppression of generation | TNF-α/IFN-γ-stimulated HaCaT cells |

| Caffeic acid | IL-6, IL-1β | Downregulation | In vitro inflammatory response models |

The anti-inflammatory effects of this compound are mediated through its influence on key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. nih.govnih.govresearchgate.net These pathways are central regulators of inflammatory gene expression. researchgate.net

Caffeic acid has been shown to inhibit the activation of the NF-κB pathway. mdpi.complos.org This is achieved by preventing the phosphorylation and degradation of its inhibitory subunit, IκB, which in turn blocks the nuclear translocation of the active NF-κB complex. nih.govnih.gov By inhibiting NF-κB, caffeic acid suppresses the transcription of a wide range of pro-inflammatory genes, including those for cytokines and chemokines. nih.govmdpi.com Furthermore, caffeic acid and its derivatives can block STAT3 activation, which is another critical pathway involved in inflammation and cancer. nih.govnih.gov Some studies suggest this inhibition can occur through the p38/NF-κB/Snail pathway in certain cell types. plos.org

Regulation of Cytokine and Chemokine Expression (e.g., TNF-α, IL-1β, IL-6)

Antioxidant Mechanisms and Oxidative Stress Modulation

This compound and its derivatives are recognized as potent antioxidants, a property attributed to their chemical structure. mdpi.comatamanchemicals.com They combat oxidative stress through direct free radical scavenging and by modulating the body's endogenous antioxidant defense systems. nih.govnih.gov

Derivatives of this compound, particularly caffeic acid, exhibit robust free radical scavenging activity. cabidigitallibrary.orgnih.gov This capability is largely due to the presence of hydroxyl groups on the phenolic ring, which can donate a hydrogen atom to neutralize free radicals, thereby forming a stable phenoxyl radical. nih.govnih.govjfda-online.com

In vitro assays have consistently demonstrated the ability of caffeic acid to scavenge various reactive oxygen species (ROS), including the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical, superoxide (B77818) anion radicals, and hydroxyl radicals. cabidigitallibrary.orgnih.govnih.gov For instance, caffeic acid showed a higher DPPH radical scavenging effect (48.37% at 250 µg/ml) compared to ascorbic acid. cabidigitallibrary.org It also effectively scavenges superoxide anions and hydrogen peroxide. cabidigitallibrary.org This direct antioxidant action helps protect cells from oxidative damage to lipids, proteins, and DNA. jfda-online.comfrontiersin.org

Table 3: Free Radical Scavenging Activity of Caffeic Acid

| Radical Scavenged | Efficacy | Assay Conditions |

|---|---|---|

| DPPH Radical | 48.37% scavenging at 250 µg/ml | In vitro DPPH assay |

| Superoxide Anion | 78.57% scavenging at 400 µg/ml | In vitro assay |

| Hydrogen Peroxide | 51.7% scavenging at 450 µg/ml | In vitro assay |

| ABTS Radical | Effective scavenging | In vitro ABTS assay |

Beyond direct scavenging, this compound and its derivatives enhance the cellular antioxidant defense by upregulating the expression and activity of key antioxidant enzymes. This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.govmdpi.com

Activation of Nrf2 leads to the increased expression of several protective enzymes, including Heme oxygenase-1 (HO-1) and enzymes involved in glutathione (B108866) (GSH) synthesis and regeneration, such as glutamate-cysteine ligase. researchgate.netnih.gov Studies have shown that 3,4,5-Trihydroxycinnamic acid induces the expression of HO-1 by stimulating Nrf2 activation and nuclear translocation. nih.gov Caffeic acid has also been found to increase the nuclear/cytosolic Nrf2 ratio and the mRNA expression of downstream antioxidant enzymes like glutathione peroxidase (GPx) and HO-1. researchgate.net By bolstering these endogenous antioxidant systems, these compounds provide a more sustained defense against oxidative stress. nih.govnih.gov

Protection against Oxidative Damage to Macromolecules (e.g., DNA, Lipids)

This compound, an isomer of caffeic acid, is implicated in the protection of essential biological macromolecules, such as DNA and lipids, from the detrimental effects of oxidative stress. This protective capacity is largely attributed to its antioxidant properties, which involve the neutralization of reactive oxygen species (ROS). nih.govcore.ac.uk Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, can lead to significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, which are implicated in the pathogenesis of numerous chronic diseases. nih.govnih.gov

The mechanisms underlying this protection are multifaceted. Phenolic compounds like this compound can directly scavenge free radicals by donating a hydrogen atom from their hydroxyl groups, thereby neutralizing the reactive species. nih.gov They can also chelate transition metal ions, such as iron and copper, which are known to catalyze the formation of highly reactive hydroxyl radicals through Fenton reactions. nih.govcore.ac.uk

In preclinical studies, related compounds like caffeic acid have demonstrated the ability to inhibit lipid peroxidation and protect against DNA damage induced by oxidative agents. nih.govscielo.br For instance, caffeic acid has been shown to reduce DNA double-strand breaks caused by hydrogen peroxide in human liver cells. nih.govscielo.br This protective effect is associated with a reduction in intracellular ROS levels. nih.govscielo.br Furthermore, the antioxidant activity of hydroxycinnamic acids is influenced by their chemical structure, with the number and position of hydroxyl groups playing a crucial role in their radical-scavenging and metal-chelating abilities. core.ac.uk

Neuroprotective Mechanisms in Preclinical Models

Preclinical research suggests that this compound and its isomers possess significant neuroprotective properties, acting through various molecular and cellular pathways to shield the nervous system from damage and degeneration. mdpi.comnih.govatamanchemicals.com These mechanisms are critical in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, which are often characterized by oxidative stress, neuroinflammation, and neuronal cell death. atamanchemicals.commdpi.com

Modulation of Neuroinflammatory Pathways

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key contributor to the progression of neurodegenerative disorders. nih.govnih.gov this compound and related phenolic compounds have been shown to modulate these inflammatory pathways. nih.gov For instance, caffeic acid can reduce the activation of microglia in the hippocampus. nih.gov

The anti-inflammatory effects of these compounds are often linked to the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govfrontiersin.org By suppressing the activation of NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby mitigating the inflammatory response in the brain. nih.govfrontiersin.orgresearchopenworld.com

Protection against Excitotoxicity and Apoptosis

Excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, is another critical factor in neurodegeneration. mdpi.com Preclinical studies indicate that certain phenolic acids can protect neurons from glutamate-induced excitotoxicity. mdpi.com This protection is vital for preserving neuronal integrity and function.

Furthermore, these compounds have been shown to inhibit apoptosis, or programmed cell death, in neuronal cells. nih.govnih.gov The anti-apoptotic mechanisms often involve the modulation of key proteins in the apoptotic cascade. For example, caffeic acid has been observed to block the action of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and subsequent activation of caspase-3, a key executioner of apoptosis. nih.gov This suggests a role in regulating the mitochondrial apoptotic pathway. nih.gov

Enhancement of Neuronal Metabolism (e.g., ATP Production, Glycolytic Enzymes)

Maintaining cellular energy homeostasis is crucial for neuronal survival and function. Some studies suggest that hydroxycinnamic acids may enhance neuronal metabolism. In preclinical models of Parkinson's disease, compounds like cinnamic acid have been shown to increase dopamine (B1211576) levels, which is critical for motor control and is depleted in this condition. mdpi.com This could be indicative of improved metabolic function in dopaminergic neurons. While direct evidence for this compound's effect on ATP production and glycolytic enzymes in neurons is still emerging, the broader class of phenolic compounds has been associated with metabolic regulation. nih.gov

Impact on Learning and Memory in Animal Models

The neuroprotective and anti-inflammatory effects of this compound and its isomers translate into observable improvements in cognitive function in animal models. nih.govscienceopen.comnih.gov In studies using models of aging and neurodegeneration, administration of caffeic acid has been shown to ameliorate learning and memory deficits. nih.gov For example, in rats with D-galactose-induced aging, caffeic acid treatment improved performance in novel object recognition and location tests, which are measures of memory. nih.gov

These cognitive enhancements are often associated with the preservation of hippocampal neurogenesis, the process of generating new neurons in the hippocampus, a brain region critical for learning and memory. nih.gov Caffeic acid has been found to attenuate the decline in neurogenesis in aged rats. nih.gov Furthermore, in models of diabetes-induced cognitive impairment, cinnamic acid has been demonstrated to improve memory, potentially by reducing oxidative stress and cholinergic dysfunction in the brain. researchgate.net

Investigational Anti-Cancer Mechanisms in Cellular and Animal Models

The potential of this compound and its related compounds as anti-cancer agents is an active area of preclinical investigation. umn.edunih.govacs.org These compounds have been shown to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines and animal models. nih.govacs.org

The anti-cancer mechanisms are multifaceted and can be both pro-oxidant and anti-oxidant in nature. nih.gov In tumor cells, some phenolic compounds can act as pro-oxidants, leading to oxidative DNA damage and triggering apoptosis. nih.gov This is in contrast to their antioxidant role in healthy cells. nih.gov

Key molecular targets and pathways involved in the anti-cancer activity of these compounds include:

Inhibition of Cell Proliferation: Caffeic acid has been shown to inhibit the colony formation of human skin cancer cells. umn.edu

Induction of Apoptosis: These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of the Bcl-2 family of proteins and the activation of caspases. nih.gov

Inhibition of Angiogenesis: Some studies suggest that these compounds can diminish the formation of new blood vessels that supply tumors, a process known as angiogenesis. nih.gov

Modulation of Signaling Pathways: Caffeic acid has been reported to target and inhibit signaling pathways crucial for cancer cell growth and survival, such as the ERK1 and 2 pathways in skin cancer. umn.edu In multiple myeloma cells, analogues of caffeic acid phenethyl ester have been shown to downregulate the IKZF1-IRF4-MYC axis, a key pathway in this type of cancer. acs.org

The tables below summarize some of the key preclinical findings related to the biological activities of this compound and its isomers.

Table 1: Preclinical Studies on Neuroprotective Effects

| Compound | Model | Key Findings | Reference |

| Caffeic acid | D-galactose-induced aging in rats | Ameliorated memory deficits; attenuated the decline in hippocampal neurogenesis. nih.gov | nih.gov |

| Caffeic acid | Global cerebral ischemia-reperfusion in rats | Showed neuroprotective effects; inhibited 5-lipoxygenase. nih.gov | nih.gov |

| Cinnamic acid | Streptozotocin-induced diabetic mice | Improved memory; reduced brain oxidative stress and cholinergic dysfunction. researchgate.net | researchgate.net |

| Caffeic acid | Streptozotocin-induced diabetic rats | Attenuated neuroinflammation and cognitive impairment. researchgate.net | researchgate.net |

Table 2: Preclinical Studies on Anti-Cancer Mechanisms

| Compound/Analogue | Cancer Model | Key Findings | Reference |

| Caffeic acid | Human skin cancer cells; mouse skin carcinogenesis model | Inhibited colony formation; suppressed tumor incidence and volume by targeting ERK1 and 2. umn.edu | umn.edu |

| Caffeic acid phenethyl ester (CAPE) analogues | Human multiple myeloma cells | Inhibited cell growth; induced apoptosis; downregulated the IKZF1-IRF4-MYC axis. acs.org | acs.org |

| Caffeic acid | Hepatocarcinoma cells | Suppressed tumor growth and invasion. frontiersin.org | frontiersin.org |

Effects on Cell Proliferation and Apoptosis Induction

Preclinical studies have demonstrated that this compound and its derivatives can inhibit the proliferation of various cancer cell lines and induce apoptosis, a process of programmed cell death. For instance, dihydroxycinnamic acid (DHCA), also known as caffeic acid, has been shown to induce the death of colon and cervical cancer cells. plos.org This effect is mediated by the generation of reactive oxygen species (ROS) and the induction of caspase-3 mediated apoptosis. plos.org In human colorectal carcinoma cell lines HCT-15 and HCT-116, treatment with DHCA resulted in a significant, dose-dependent increase in caspase-3 expression. plos.org

Derivatives of caffeic acid have also shown efficacy. Caffeic acid phenethyl ester (CAPE), a structurally related compound, has been observed to inhibit the growth of different types of transformed cells, including breast and colon cancer cells, by altering the redox state and inducing apoptosis. nih.gov In cholangiocarcinoma cells, CAPE decreased cell proliferation and induced apoptosis. nih.gov Similarly, another study found that a derivative of caffeic acid phenethyl ester, CM14, induced marked apoptosis in anaplastic large cell lymphoma (ALCL) cell lines. nih.gov

Furthermore, in human gastric carcinoma AGS cells, the antimetastatic potential of protocatechuic acid (PCA) was associated with the inhibition of MMP-2 secretion. mdpi.com Caffeic acid has also been reported to induce apoptosis in SCM1 gastric and HeLa cervical cancer cells. semanticscholar.org In MG-63 osteosarcoma cells, caffeic acid was found to induce apoptosis in a concentration-dependent manner through a caspase-dependent intrinsic pathway, involving the cleavage of caspases-8, -9, and -3. semanticscholar.org

The following table summarizes the effects of this compound and its derivatives on cell proliferation and apoptosis in different cancer cell lines.

| Compound | Cell Line | Effect | Mechanism |

| Dihydroxycinnamic acid (DHCA) | HCT-15, HCT-116 (Colon) | Induces cell death | Generation of ROS, Caspase-3 mediated apoptosis plos.org |

| Caffeic acid phenethyl ester (CAPE) | Cholangiocarcinoma | Decreases proliferation, Induces apoptosis | Not specified in the provided text nih.gov |

| CM14 (CAPE derivative) | Anaplastic Large Cell Lymphoma (ALCL) | Induces apoptosis | Not specified in the provided text nih.gov |

| Caffeic acid | MG-63 (Osteosarcoma) | Induces apoptosis | Caspase-dependent intrinsic pathway semanticscholar.org |

| Caffeic acid | SCM1 (Gastric), HeLa (Cervical) | Induces apoptosis | Not specified in the provided text semanticscholar.org |

Modulation of Cell Cycle Progression

This compound and its derivatives have been shown to modulate cell cycle progression in cancer cells, often leading to cell cycle arrest at specific phases. Dihydroxycinnamic acid (DHCA) has been found to arrest colon and cervical cancer cells in the S and G2/M phases of the cell cycle. plos.org This arrest contributes to the inhibition of cancer cell growth. plos.org

Similarly, caffeic acid phenethyl ester (CAPE) has been demonstrated to slow cell cycle progression in cholangiocarcinoma cells. nih.gov Studies using BrdU incorporation, a marker for DNA replication in the S phase, revealed that CAPE significantly decreased the percentage of cells undergoing DNA synthesis. nih.gov Another derivative of caffeic acid, CM14, caused a marked accumulation of anaplastic large cell lymphoma (ALCL) cells in the G2/M phase, coupled with a reduction of cells in the S-phase. nih.gov This suggests that the compound induces mitotic stress, which can lead to apoptosis. nih.gov

In contrast, one study on DU-145 prostate cancer cells found that while caffeic acid decreased cell proliferation, it did not significantly affect cell cycle progression. researchgate.net However, in Ht-29 colon cancer cell lines, caffeic acid and 5-caffeoylquinic acid promoted specific cell cycle alterations, including an increase in the G0/G1 population and a decrease in G2/M cells. mdpi.com

The table below outlines the effects of this compound and related compounds on cell cycle progression in various cancer cell models.

| Compound | Cell Line | Effect on Cell Cycle |

| Dihydroxycinnamic acid (DHCA) | Colon and Cervical Cancer | Arrest in S and G2/M phases plos.org |

| Caffeic acid phenethyl ester (CAPE) | Cholangiocarcinoma | Decreased S phase progression nih.gov |

| CM14 (CAPE derivative) | Anaplastic Large Cell Lymphoma (ALCL) | Accumulation in G2/M phase, reduction in S-phase nih.gov |

| Caffeic acid | DU-145 (Prostate) | No significant effect researchgate.net |

| Caffeic acid, 5-caffeoylquinic acid | Ht-29 (Colon) | Increased G0/G1 population, decreased G2/M population mdpi.com |

Impact on Signaling Pathways Related to Carcinogenesis

Research indicates that this compound and its analogs can influence various signaling pathways implicated in the development and progression of cancer. A key mechanism involves the inhibition of histone deacetylases (HDACs). Dihydroxycinnamic acid (DHCA) has been identified as an inhibitor of HDACs, particularly HDAC2. plos.org By inhibiting HDACs, DHCA can induce cancer cell death. plos.org HDACs play a role in cancer progression by silencing tumor suppressor genes and promoting cell growth. plos.org

The mitogen-activated protein kinase (MAPK) signaling pathway is another target. Caffeic acid has been shown to directly interact with and inhibit the activity of ERK1/2, key components of the MAPK pathway. aacrjournals.org This inhibition was observed in a mouse model of solar UV-induced skin carcinogenesis, where topical application of caffeic acid suppressed tumor incidence and volume. aacrjournals.org The study also revealed that caffeic acid directly binds to ERK2 at specific amino acid residues. aacrjournals.org

Furthermore, caffeic acid and its derivatives have been found to modulate the NF-κB signaling pathway, which is often constitutively active in cancer cells and plays a role in chemoresistance. mdpi.com Caffeic acid phenethyl ester (CAPE) has been shown to inhibit NF-κB activation in cholangiocarcinoma. nih.gov In contrast, another study suggested that caffeic acid could upregulate NF-κB activity in lung cancer cells, potentially contributing to a protective effect against chemotherapy-induced apoptosis. mdpi.com

The table below summarizes the impact of this compound and its derivatives on key signaling pathways involved in carcinogenesis.

| Compound | Signaling Pathway | Effect | Cancer Model |

| Dihydroxycinnamic acid (DHCA) | Histone Deacetylases (HDACs) | Inhibition (specifically HDAC2) plos.org | Colon and Cervical Cancer plos.org |

| Caffeic acid | ERK1/2 (MAPK pathway) | Direct inhibition aacrjournals.org | Skin Carcinogenesis aacrjournals.org |

| Caffeic acid phenethyl ester (CAPE) | NF-κB | Inhibition nih.gov | Cholangiocarcinoma nih.gov |

| Caffeic acid | NF-κB | Upregulation mdpi.com | Lung Cancer mdpi.com |

| Caffeic acid | PI3K/Akt | Blockage ebi.ac.uk | Osteosarcoma ebi.ac.uk |

Anti-angiogenic Research (in vitro/in vivo)

This compound and its derivatives have demonstrated anti-angiogenic properties in both in vitro and in vivo preclinical models. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

In an in vitro study using Human Umbilical Vein Endothelial Cells (HUVECs), protocatechuic acid (PCA) at a concentration of 25 µM exhibited potent anti-angiogenic activities. mdpi.com It was found to block cellular proliferation, migration, and invasion, and to increase the generation of reactive oxygen species (ROS), thereby inhibiting the VEGFR2-dependent Akt/MMP2 and ERK pathways. mdpi.com Similarly, rhamnazin, a dimethoxylated derivative of quercetin, has been shown to reduce the proliferation, migration, and tube formation of HUVECs in vitro and to inhibit sprout formation in rat aorta ring assays. researchgate.net

In vivo studies have also supported the anti-angiogenic potential of these compounds. For instance, the chick chorioallantoic membrane (CAM) assay, a widely used in vivo model to study angiogenesis, has been employed to evaluate the anti-angiogenic effects of various plant extracts containing these phenolic acids. rjpharmacognosy.ir One study highlighted the efficacy of Terminalia catappa extract in inhibiting angiogenesis and its associated genes in multiple pathways. rjpharmacognosy.ir

The table below details the anti-angiogenic effects of this compound and related compounds in different research models.

| Compound/Extract | Model | Key Findings |

| Protocatechuic acid (PCA) | HUVECs (in vitro) | Blocked proliferation, migration, and invasion; inhibited VEGFR2-dependent pathways mdpi.com |

| Rhamnazin | HUVECs (in vitro), Rat aorta ring assay | Reduced proliferation, migration, and tube formation; inhibited sprout formation researchgate.net |

| Terminalia catappa extract | CAM assay (in vivo), HUVECs (in vitro) | Inhibited angiogenesis and downregulated angiogenesis-promoting genes rjpharmacognosy.ir |

Other Emerging Biological Activities and Their Molecular Underpinnings

Antimicrobial Mechanisms

This compound and its derivatives have been reported to possess antimicrobial properties against a range of pathogens. While the precise mechanisms are still under investigation, some studies have shed light on their potential modes of action.

One of the proposed mechanisms involves the disruption of bacterial cell integrity. Research on 3,4-dihydroxycinnamic acid isolated from the leaves of Cassia alata Linn. demonstrated its antibacterial activity against both Gram-positive and Gram-negative bacteria. phytojournal.com The study involved isolating the compound and determining its minimum inhibitory concentration (MIC) against various bacterial strains. phytojournal.com Although the specific molecular interactions were not fully elucidated, the findings suggest a direct inhibitory effect on bacterial growth. phytojournal.com

Another aspect of their antimicrobial action could be related to their antioxidant properties, which can help in mitigating the cellular damage caused by microbial infections. It has been noted that caffeic acid exhibits antimicrobial activity, which, in addition to its antioxidant and anti-inflammatory effects, makes it a promising compound for addressing skin diseases. ffhdj.com

The table below provides a summary of the antimicrobial activity of this compound and its isomers.

| Compound | Source | Tested Against | Key Finding |

| 3,4-Dihydroxycinnamic acid | Cassia alata Linn. leaves | Gram-positive and Gram-negative bacteria | Demonstrated antibacterial activity with determined MIC values phytojournal.com |

| Caffeic acid | General | Not specified | Exhibits antimicrobial activity suitable for treating skin diseases ffhdj.com |

Immunomodulatory Research

Preclinical research has indicated that this compound and its derivatives can modulate the immune system. These immunomodulatory effects are multifaceted, involving the regulation of both humoral and cellular immunity.

Studies on 3,4-dihydroxycinnamic acid (DCA) have shown that it can stimulate immune system function. nih.gov In an in vivo study using animal models, DCA was found to exhibit significant immunomodulatory activity by enhancing the humoral immune response. nih.gov This was observed under both normal and cyclophosphamide-induced immunosuppressive conditions. nih.gov The research also pointed to a protective effect of DCA against immunosuppression induced by cyclophosphamide. nih.gov

The immunomodulatory properties of these compounds are also linked to their anti-inflammatory effects. Caffeic acid has been reported to possess immunomodulatory and anti-inflammatory activity. atamanchemicals.comfishersci.at This is significant because chronic inflammation is a key factor in the development of many diseases, including cancer. By modulating the immune response and reducing inflammation, these compounds may contribute to disease prevention and therapy. For example, some di-caffeoylquinic acid (diCQA) fractions have demonstrated anti-inflammatory effects by suppressing the COX-2/PGE2 and iNOS/NO pathways. ccsenet.org

The following table summarizes the key findings from immunomodulatory research on this compound and its related compounds.

| Compound | Study Type | Key Immunomodulatory Effects |

| 3,4-Dihydroxycinnamic acid (DCA) | In vivo (animal models) | Enhanced humoral immune response; protected against cyclophosphamide-induced immunosuppression nih.gov |

| Caffeic acid | General | Possesses immunomodulatory and anti-inflammatory properties atamanchemicals.comfishersci.at |

| di-caffeoylquinic acid (diCQA) fractions | Not specified | Suppressed COX-2/PGE2 and iNOS/NO pathways ccsenet.org |

Effects on Plant Physiology and Stress Response

Preclinical research has identified this compound as a noteworthy plant metabolite with significant effects on plant physiology, primarily through its role as a growth inhibitor and an allelopathic agent. Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have inhibitory or stimulatory effects. In the case of this compound, the available research predominantly points towards its inhibitory, or phytotoxic, activities.

Allelopathic and Phytotoxic Effects

Studies have isolated this compound from plants known for their strong allelopathic characteristics, suggesting its contribution to the suppression of neighboring vegetation. This suppression is a form of induced stress on the plants receiving the chemical.

One of the key sources from which this compound has been identified as a phytotoxin is the flamboyant tree (Delonix regia) nih.goveolss.netaloki.hujircas.go.jpresearchgate.netresearchgate.net. Research on Delonix regia has demonstrated a distinct pattern of weed exclusion under its canopy, indicating that the tree releases substances that inhibit the growth of understory species. nih.govresearchgate.net Aqueous extracts from the leaves, flowers, and twigs of Delonix regia have shown significant phytotoxicity against various plant species. nih.govjircas.go.jpresearchgate.net

In a detailed investigation, this compound was identified as one of the responsible allelopathic compounds present in the flowers, leaves, and twigs of Delonix regia. nih.gov The study correlated the presence and quantity of this and other phenolic compounds with the observed inhibitory effects on surrounding flora. nih.gov For instance, aqueous extracts of Delonix regia flowers were found to inhibit the growth of local understory species like Isachne nipponensis and Centella asiatica by over 70%. nih.govresearchgate.net The phytotoxic effects of these extracts, containing this compound, were found to be significant. nih.gov

The following table summarizes the findings related to the allelopathic effects of plant extracts containing this compound:

| Source Plant | Affected Species | Observed Effects | Key Phytotoxins Identified |

| Delonix regia (Flamboyant Tree) | General understory weeds, Isachne nipponensis, Centella asiatica, Field Bindweed (Convolvulus arvensis) | Significant inhibition of germination and growth, reduction in species number and coverage under the canopy. nih.govaloki.huresearchgate.net | This compound, 4-hydroxybenzoic acid, chlorogenic acid, 3,4-dihydroxybenzoic acid, gallic acid, 3,5-dinitrobenzoic acid, L-azetidine-2-carboxylic acid, and 3,4-dihydroxybenzaldehyde (B13553). nih.govaloki.huresearchgate.net |

Growth Inhibition

Beyond its role in the allelopathy of Delonix regia, this compound has been independently identified as a plant growth inhibitor in other species. In a study on the acidic extracts of flower buds from mature peach trees (Prunus persica), this compound was isolated and identified as one of the compounds responsible for growth inhibition. publish.csiro.au The inhibitory activity was confirmed using a wheat coleoptile straight-growth bioassay. publish.csiro.au This finding suggests that this compound may play a role in the regulation of bud dormancy and development, a critical aspect of plant stress response to seasonal changes. publish.csiro.au

The inhibitory properties of various phenolic compounds, including the class of dihydroxycinnamic acids, are thought to be exerted through several mechanisms at the cellular level. These can include effects on cell membrane permeability, which in turn affects ion transport and metabolism. researchgate.net Additionally, they can interfere with protein synthesis and the integrity of DNA and RNA. mdpi.com

The table below details the documented growth inhibitory findings for this compound.

| Source Plant | Bioassay/Test System | Observed Effect | Other Identified Inhibitors |

| Prunus persica (Peach) Flower Buds | Wheat coleoptile straight-growth bioassay | Growth inhibition. publish.csiro.au | p-coumaric acid, ferulic acid, an isomeric hydroxymethoxycinnamic acid, and benzoic acid. publish.csiro.au |

These findings from preclinical research underscore the significant role of this compound in plant-plant interactions and internal growth regulation. Its presence as an active component in allelopathic plants and as an endogenous growth inhibitor highlights its function in inducing stress in competing plants and managing physiological stress within the source plant.

Advanced Analytical Methodologies for 3,5 Dihydroxycinnamic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 3,5-DHCA, enabling its separation from complex mixtures, which often contain isomers and other structurally related phenolic compounds. Techniques such as HPLC, HPTLC, and GC-MS are pivotal for both quantifying the compound and profiling its related metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the determination of 3,5-DHCA and its isomers, such as caffeic acid. rsc.orgjfda-online.com Method development typically involves optimizing the separation on a reversed-phase column, most commonly a C18 column. oup.com

The mobile phase is a critical parameter, usually consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). jfda-online.com The acidic modifier, such as acetic acid or formic acid, is used to ensure the carboxylic acid group of the analyte is in its protonated form, leading to better peak shape and retention. oup.com Gradient elution is often employed to achieve efficient separation of multiple analytes within a reasonable timeframe. paijournal.com Detection is typically performed using a UV detector, with the maximum absorbance for cinnamic acid derivatives often found around 321-330 nm. jfda-online.com

Validation of an HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. This process assesses several key parameters:

Linearity: The method demonstrates a linear relationship between the peak area and the concentration of the analyte over a specified range. jfda-online.comoup.com

Precision: Assessed at intra-day and inter-day levels, precision is expressed as the relative standard deviation (%RSD) of repeated measurements.

Accuracy: Determined through recovery studies by spiking a known amount of the standard into a sample matrix.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These values establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. oup.com For the related compound caffeic acid, LOD and LOQ have been reported as 1.44 µg/mL and 4.38 µg/mL, respectively, in one study. oup.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including degradants and matrix components.

Table 1: Example Parameters for HPLC Method Development for Hydroxycinnamic Acids

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) oup.com |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and acidified water (e.g., with 0.2% acetic acid) oup.compaijournal.com |

| Flow Rate | 0.7 - 1.0 mL/min jfda-online.comoup.com |

| Detection | UV-Vis Diode Array Detector (DAD) at ~325 nm oup.com |

| Column Temperature | Ambient (e.g., 25°C) oup.com |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) has been successfully applied as a selective and sensitive method for the determination of 3,5-DHCA, particularly in complex biological matrices like urine. nih.govnih.gov This technique is valuable for screening and quantification, especially when monitoring 3,5-DHCA as a potential biomarker for whole grain intake. nih.govresearchgate.net

A notable application involves using a reversed-phase (RP-C18) HPTLC plate as the stationary phase. nih.gov The separation is achieved using a specific mobile phase composition, such as a mixture of methanol and water. researchgate.net For enhanced selectivity and visualization, a post-chromatographic derivatization step is often employed. One such method uses a Fast Blue (FB) salt reagent, which reacts with the dihydroxy-substituted phenolic structure of 3,5-DHCA to produce a distinct colorimetric response. nih.govresearchgate.net This allows for visual detection, image analysis, and subsequent spectroscopic quantification. nih.gov

The HPTLC method has been validated, demonstrating good sensitivity and precision. nih.govnih.gov Key validation parameters from a study on 3,5-DHCA in urine are summarized below. nih.govnih.gov

Table 2: HPTLC Method Validation Data for 3,5-DHCA in Urine

| Validation Parameter | Reported Value | Source |

|---|---|---|

| Stationary Phase | RP-C18 modified silica (B1680970) gel | nih.govresearchgate.net |

| Derivatization Reagent | Fast Blue (FB) salt | nih.govresearchgate.net |

| Limit of Detection (LOD) | ≤ 0.8 mg L⁻¹ | nih.govnih.gov |

| Precision (RSD) | < 7% | nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for the metabolite profiling of alkylresorcinols (ARs), a class of compounds that includes 3,5-DHCA as a downstream metabolite. nih.gov While direct analysis of non-volatile compounds like 3,5-DHCA is challenging, GC-MS becomes highly effective after a derivatization step. This process converts the non-volatile analyte into a volatile and thermally stable derivative suitable for gas chromatography.

In the context of metabolite profiling, urine or plasma samples undergo pretreatment, often involving enzymatic hydrolysis to release conjugated forms of the metabolites, followed by extraction and derivatization. The resulting derivatives are then separated on a GC column and detected by a mass spectrometer, which provides both fragmentation patterns for structural confirmation and quantitative data. GC-MS has been instrumental in identifying and quantifying various AR metabolites in biological samples. nih.gov The Human Metabolome Database includes a predicted, non-derivatized GC-MS spectrum for a sulfated version of 3,5-DHCA. hmdb.ca

Spectroscopic and Spectrometric Characterization